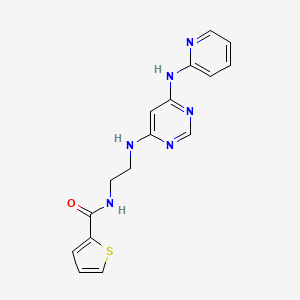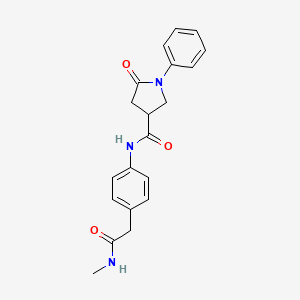
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine and pyridine rings might be formed using methods like cyclization or condensation reactions. The amide group could be introduced through a reaction like amide coupling .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. The amide group could undergo hydrolysis to form a carboxylic acid and an amine. The rings might participate in electrophilic substitution reactions .科学的研究の応用
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, particularly those containing pyrimidine, have been extensively studied for their central nervous system (CNS) effects, ranging from treating depression to inducing euphoria and convulsions. This is largely due to the presence of functional chemical groups in these compounds that can interact with biological targets. For instance, compounds with pyrimidine and thiophene groups have been linked to potential CNS activity, hinting at their use in the synthesis of novel drugs for treating CNS disorders (S. Saganuwan, 2017).
Optical Sensors and Biological Applications
Pyrimidine derivatives are significant in organic chemistry for their role in the synthesis of optical sensors, alongside their medicinal and biological applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility in scientific research beyond pharmaceuticals (Gitanjali Jindal & N. Kaur, 2021).
Synthesis of Heterocyclic Compounds
The pyranopyrimidine core is a precursor for various medicinal and pharmaceutical products, demonstrating the importance of heterocyclic compounds in drug synthesis. These compounds are pivotal for developing synthetic pathways to create novel pharmaceuticals, highlighting their role in advancing medicinal chemistry (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Anti-Inflammatory Properties
Research on pyrimidines has shown their wide pharmacological effects, including anti-inflammatory properties. This is attributed to their interaction with vital inflammatory mediators, making them valuable in developing new anti-inflammatory drugs (H. Rashid et al., 2021).
Optoelectronic Materials
Quinazoline and pyrimidine structures, when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, and photoelectric conversion elements, indicating their importance beyond biological applications (G. Lipunova et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDTUBDMRXBYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)


![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)






![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)
![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2365668.png)
![N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide](/img/structure/B2365669.png)
amino}methyl)-2-methylpropane-1,3-diol](/img/structure/B2365670.png)